molecular formula C24H30ClN7O2 B15144607 Palbociclib-d4 (hydrochloride)

Palbociclib-d4 (hydrochloride)

Cat. No.: B15144607
M. Wt: 488.0 g/mol
InChI Key: STEQOHNDWONVIF-PQDNHERISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib-d4 (hydrochloride) is a deuterated form of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The deuterated form, Palbociclib-d4, is labeled with deuterium, which can be used in pharmacokinetic studies to track the drug’s distribution and metabolism in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palbociclib-d4 (hydrochloride) is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one. The synthesis involves several key steps, including nucleophilic substitution, bromination, and cyclization reactions. The process typically includes:

Industrial Production Methods

Industrial production of Palbociclib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. This includes using cost-effective raw materials and reagents, and implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Palbociclib-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involving the addition of oxygen or removal of hydrogen.

    Reduction: Involving the addition of hydrogen or removal of oxygen.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield Palbociclib-d4 (hydrochloride). These intermediates are crucial for the stepwise construction of the final compound .

Scientific Research Applications

Palbociclib-d4 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Palbociclib-d4 (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, Palbociclib-d4 (hydrochloride) prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in hormone receptor-positive breast cancer cells, where CDK4/6 activity is often upregulated .

Comparison with Similar Compounds

Similar Compounds

    Ribociclib: Another CDK4/6 inhibitor used in the treatment of breast cancer.

    Abemaciclib: A CDK4/6 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Palbociclib-d4 (hydrochloride) is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking of the drug’s distribution and metabolism in the body, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C24H30ClN7O2

Molecular Weight

488.0 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(3,3,5,5-tetradeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H/i9D2,10D2;

InChI Key

STEQOHNDWONVIF-PQDNHERISA-N

Isomeric SMILES

[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)[2H].Cl

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.